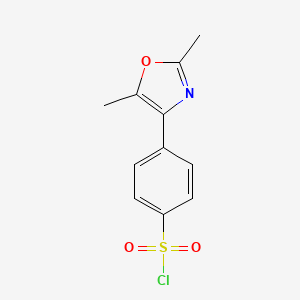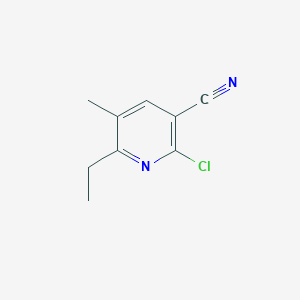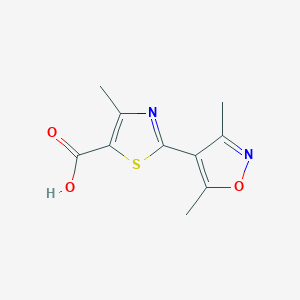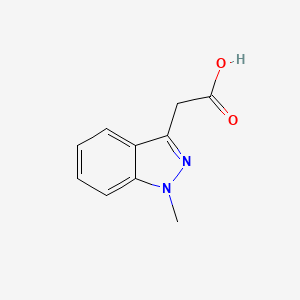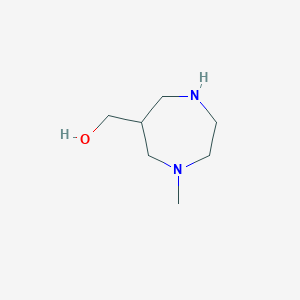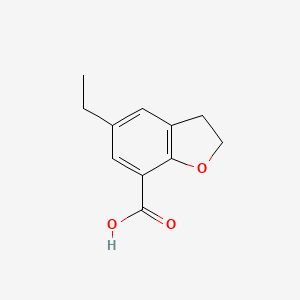
2-Bromo-4-cyclobutylpyridine
Vue d'ensemble
Description
2-Bromo-4-cyclobutylpyridine is a chemical compound with the CAS Number: 1086381-55-6 . It has a molecular weight of 212.09 and its IUPAC name is 2-bromo-4-cyclobutylpyridine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-cyclobutylpyridine is 1S/C9H10BrN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a cyclobutyl group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-cyclobutylpyridine are not available, brominated compounds like this are often used in substitution and coupling reactions .Physical And Chemical Properties Analysis
2-Bromo-4-cyclobutylpyridine is a liquid at room temperature . and is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Disubstituted Pyridines
2-Bromo-4-cyclobutylpyridine serves as a key building block in the synthesis of 2,4-disubstituted pyridines. For example, 2-bromo-4-iodopyridine, synthesized from 2-bromopyridine, can be transformed into various 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines through one-pot reactions, demonstrating the versatility of bromo-substituted pyridines in organic synthesis (Duan, Li, Li, & Huang, 2004).
Palladium-Catalyzed Suzuki Cross-Coupling Reaction
2-Bromo-4-cyclobutylpyridine is used in palladium-catalyzed Suzuki cross-coupling reactions. This method allows the synthesis of a series of novel pyridine derivatives, illustrating its significance in creating new compounds with potential biological activities. Density functional theory (DFT) studies further describe the reaction pathways and candidates for chiral dopants in liquid crystals (Ahmad et al., 2017).
Antibacterial Activity
Compounds derived from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which can be synthesized using 2-bromo-4-cyclobutylpyridine, have shown antimicrobial activity. This indicates the potential of these derivatives in developing new antibacterial agents. The minimal inhibitory concentration values of these compounds against various bacteria were significant, highlighting their effectiveness (Bogdanowicz et al., 2013).
Catalysis and Ligand Synthesis
2-Bromo-4-cyclobutylpyridine plays a role in the synthesis of complexes with physical properties. For instance, the use of bromo-chloropyridines in successive direct arylation and Suzuki coupling has been explored, emphasizing its utility in catalysis and ligand synthesis (Baloch et al., 2012).
Protein Modification
2-Bromo-4-cyclobutylpyridine derivatives are explored for covalent protein modification. For example, 2-methyl-4-bromopyridine can selectively label proteins, such as dimethylarginine dimethylaminohydrolase (DDAH), a nitric oxide controlling enzyme. This demonstrates its potential in developing biological probes and therapeutics (Johnson et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-4-cyclobutylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHDGDJENXFWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309719 | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-cyclobutylpyridine | |
CAS RN |
1086381-55-6 | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




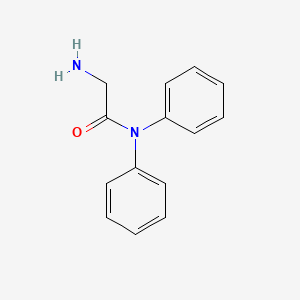
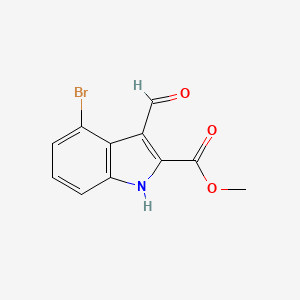
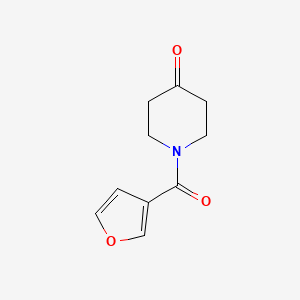
![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)
